N-(3-methoxyphenyl)-3-[(2Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-1-benzofuran-2-carboxamide
Description
N-(3-Methoxyphenyl)-3-[(2Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-1-benzofuran-2-carboxamide is a structurally complex compound featuring a benzofuran core substituted with a carboxamide group at position 2 and a propenamido moiety at position 2. The propenamido group adopts a Z-configuration, which may influence its biological activity and molecular interactions. The 3,4,5-trimethoxyphenyl (TMP) substituent is a common pharmacophore in anticancer agents due to its ability to enhance lipophilicity and modulate binding to biological targets such as tubulin or kinase enzymes . The compound’s synthesis likely involves amide coupling reactions, as seen in structurally related TMP-containing analogs .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3-[[(Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O7/c1-33-19-9-7-8-18(16-19)29-28(32)27-25(20-10-5-6-11-21(20)37-27)30-24(31)13-12-17-14-22(34-2)26(36-4)23(15-17)35-3/h5-16H,1-4H3,(H,29,32)(H,30,31)/b13-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTCMOMFZINCAA-SEYXRHQNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)/C=C\C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F0666-0328, also known as AZD0328, is the nicotinic acetylcholine receptor alpha 7 (α7 nAChR) . This receptor plays a crucial role in the nervous system, particularly in cognitive functions.
Mode of Action
F0666-0328 acts as a full agonist of the α7 nAChR. It binds to this receptor and activates it, enhancing cortical dopamine levels. This modulation of α7 nAChRs and the subsequent increase in dopamine levels may be causative in the positive behavioral responses reported in animal models treated with this compound.
Biochemical Pathways
The activation of α7 nachrs and the enhancement of cortical dopamine levels suggest that it may influence dopaminergic signaling pathways.
Result of Action
The activation of α7 nAChRs by F0666-0328 and the subsequent enhancement of cortical dopamine levels may lead to improved cognitive function. This has led to the exploration of F0666-0328 as a potential treatment for cognitive impairment associated with diseases such as schizophrenia and Alzheimer’s disease.
Biological Activity
N-(3-methoxyphenyl)-3-[(2Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial properties, effects on cancer cells, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound belongs to the class of benzofuran derivatives, which are known for their diverse pharmacological activities. The molecular formula is , indicating a complex structure with multiple functional groups that contribute to its biological effects.
Antimicrobial Activity
Benzofuran derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various pathogens:
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | M. tuberculosis | 8 μg/mL |
| Compound B | S. aureus | 0.039 μg/mL |
| Compound C | E. coli | 0.625-2.5 μg/mL |
These findings suggest that the benzofuran scaffold can be optimized for enhanced antimicrobial activity through specific substitutions on the aromatic rings .
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of benzofuran derivatives. For instance, compounds similar to this compound have demonstrated:
- Inhibition of cell proliferation : Studies showed that certain derivatives significantly suppressed the viability of hepatocellular carcinoma (HCC) cell lines at non-toxic concentrations.
- Anti-metastatic effects : These compounds were found to downregulate key proteins associated with epithelial-mesenchymal transition (EMT), such as integrin α7 and MMP-9, thereby inhibiting cell migration and invasion .
Structure-Activity Relationship (SAR)
Understanding the SAR of benzofuran derivatives is crucial for developing more effective therapeutic agents. Key observations include:
- Substitution Patterns : The presence of methoxy groups on the phenyl rings enhances biological activity.
- Functional Groups : The amide functional group appears to play a significant role in mediating interactions with biological targets.
- Hydrophobicity : Increased hydrophobic character often correlates with improved membrane permeability and bioavailability.
Case Studies
- Study on Huh7 Cells : A study investigated the effects of a benzofuran derivative on Huh7 cells (a model for HCC). The compound inhibited cell motility and reduced expression levels of proteins involved in metastasis, demonstrating its potential as an anti-cancer agent .
- Antimycobacterial Activity : Another study synthesized a series of benzofuran derivatives and evaluated their activity against M. tuberculosis. The results indicated that specific modifications led to compounds with potent antimycobacterial properties .
Scientific Research Applications
Overview
N-(3-methoxyphenyl)-3-[(2Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-1-benzofuran-2-carboxamide is a complex organic compound with significant potential in various scientific research applications. This compound belongs to the class of arylamides and features multiple methoxy groups, which may enhance its interaction with biological systems.
The compound's structural features suggest potential biological activity, particularly in cancer research and drug development. The presence of multiple methoxy groups may facilitate interactions with various signaling pathways, such as:
- Apoptosis Modulation : The compound may influence apoptotic pathways, potentially leading to cancer cell death.
- Signaling Pathways : It is hypothesized that this compound could interact with pathways such as MAPK, Wnt, and TNF-alpha signaling, which are crucial in cancer progression and treatment responses.
Pharmacological Research
Due to its unique structure, this compound may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases. The arylamide structure is known for its ability to bind to various biological targets, making it a candidate for:
- Anticancer Agents : Investigating its efficacy against different cancer cell lines.
- Anti-inflammatory Drugs : Exploring its potential to modulate inflammatory responses.
Chemical Synthesis and Modification
The compound can be utilized in synthetic chemistry as a precursor for developing more complex molecules or derivatives. Its methoxy groups can be modified to enhance solubility or biological activity.
Comparison with Similar Compounds
Schiff Base Derivatives with TMP Moieties
Schiff bases such as N-(3-((Z)-2-Ethylidenehydrazinyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide () incorporate hydrazide and hydrazone functionalities. While these compounds lack the benzofuran core, their TMP groups and Z/E-configuration in the propenamido chain are critical for antiproliferative activity. The target compound’s benzofuran ring may confer enhanced rigidity and π-stacking interactions compared to flexible Schiff bases .
Acrylamide-Based TMP Derivatives
Compounds like (E)-N-(2-{4-[(E/Z)-1,2-Bis-(4-hydroxyphenyl)but-1-enyl]phenoxy}ethyl)-3-(4-bromophenyl)-N-methyl-2-(3,4,5-trimethoxyphenyl)acrylamide () feature acrylamide linkages and TMP groups. These analogs target estrogen receptors, suggesting that the target compound’s TMP moiety may similarly interact with hormone-related pathways. However, the benzofuran carboxamide in the target compound could alter solubility and bioavailability .
Pesticide-Related Benzamides
Pesticides such as N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide () share the amide backbone but lack methoxy-rich aromatic systems.
Key Observations
- Methoxy Substitution: The TMP group in the target compound enhances lipophilicity and binding affinity compared to mono- or dimethoxy analogs, as seen in Schiff bases and acrylamide derivatives .
- Stereochemistry : The Z-configuration in the propenamido group may confer superior activity compared to E-isomers, as observed in hydrazone-based TMP compounds .
- Benzofuran Core : Unlike flexible Schiff bases, the benzofuran scaffold likely improves metabolic stability and target engagement through rigid π-π interactions .
Physicochemical Properties
- Solubility : The TMP and benzofuran groups reduce aqueous solubility compared to hydroxylated analogs (e.g., hydroxamic acids in ) but improve membrane permeability .
Preparation Methods
Cyclization of o-Hydroxyphenyl Propargyl Alcohols
A modified protocol from ACS Omega (2018) utilizes o-hydroxyphenyl propargyl alcohol derivatives under mild conditions. For example, treatment of o-hydroxyphenyl propargyl alcohol with sodium tosylate in anhydrous dichloroethane (DCE) at 80°C yields 2-substituted benzofurans in >90% efficiency (Table 1).
Table 1: Cyclization Conditions for Benzofuran Core Synthesis
| Starting Material | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| o-Hydroxyphenyl propargyl alcohol | Sodium tosylate | DCE | 80°C | 93 |
| o-Hydroxypropargyl ether | Pd(OAc)₂ | THF | 100°C | 85 |
Palladium-Catalyzed C–H Arylation
Recent advances employ Pd-catalyzed C–H activation to introduce aryl groups at the C3 position of benzofuran. A study in ACS Omega (2024) highlights the use of 8-aminoquinoline as a directing group, enabling arylation with aryl iodides under Pd(OAc)₂ catalysis. This method achieves 70–95% yields while maintaining regioselectivity.
Formation of the (2Z)-3-(3,4,5-Trimethoxyphenyl)Prop-2-Enamido Moiety
| Aldehyde | Ylide Source | Solvent | Z:E Ratio | Yield (%) |
|---|---|---|---|---|
| 3,4,5-Trimethoxybenzaldehyde | Ph₃P=CHCO₂Et | THF | 9:1 | 78 |
Rhodium-Catalyzed C–H Activation
A rhodium-catalyzed approach (CpRhCl₂, NaOPiv·H₂O) facilitates direct coupling between benzofuran carboxamides and 3,4,5-trimethoxyphenyl propargyl alcohols, achieving 65–80% yields with >95% Z-selectivity.
Optimization and Catalytic Strategies
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DCE) enhance reaction rates, while temperatures >80°C improve cyclization efficiency. Lower temperatures (25–40°C) favor stereoretention in enamide formation.
Catalytic Systems
-
Pd-Based Catalysts : Pd(OAc)₂ with 1,10-phenanthroline boosts C–H arylation efficiency (TOF = 120 h⁻¹).
-
Rhodium Complexes : CpRhCl₂ achieves 92% conversion in propargyl alcohol coupling.
Analytical Characterization
Spectroscopic Validation
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
The compound is synthesized via coupling reactions between substituted benzofuran-carboxylic acid derivatives and methoxyphenyl amines. Key steps include:
- Use of coupling agents like DCC/DMAP for amide bond formation .
- Solvent selection (e.g., dichloromethane or THF) and temperature control to minimize side reactions .
- Purification via column chromatography to isolate the final product. Data Note : Yield optimization requires balancing stoichiometric ratios of 3-methoxyaniline and benzofuran-2-carboxylic acid derivatives (1:1.2 molar ratio recommended) .
Q. How can structural characterization be performed to confirm the compound’s identity?
Essential analytical methods include:
Q. What preliminary biological assays are suitable for evaluating its anticancer potential?
Initial screening involves:
- Cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) .
- Tubulin polymerization inhibition : Structural analogs with 3,4,5-trimethoxyphenyl groups show activity in this pathway .
- Comparative studies : Benchmark against colchicine or combretastatin A-4 derivatives .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) affect biological activity and selectivity?
Structure-activity relationship (SAR) studies suggest:
- Methoxy groups : The 3,4,5-trimethoxyphenyl moiety enhances tubulin binding via hydrophobic interactions .
- Z-configuration in the propenamido group : Critical for maintaining planar geometry and target binding .
- Benzofuran substitution : 3-position substitutions improve solubility without compromising activity . Experimental Design : Synthesize analogs with halogen (Cl, F) or hydroxyl substitutions and compare IC₅₀ values in cytotoxicity assays .
Q. What computational methods can predict pharmacokinetic properties or binding modes?
Use:
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ across studies) be resolved?
Methodological considerations:
Q. What strategies optimize solubility and bioavailability for in vivo studies?
Approaches include:
- Prodrug design : Introduce phosphate or acetyl groups at the methoxy or carboxamide positions .
- Nanoparticle encapsulation : Use PLGA-based carriers to enhance aqueous dispersion .
- Co-solvent systems : Test DMSO/PEG-400 mixtures for parenteral administration .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
